molecular formula C19H37N5O6S B12519981 L-Lysyl-L-methionyl-L-seryl-L-valine CAS No. 798540-73-5

L-Lysyl-L-methionyl-L-seryl-L-valine

Cat. No.: B12519981
CAS No.: 798540-73-5
M. Wt: 463.6 g/mol
InChI Key: BLHOWZOVMNBLQI-AJNGGQMLSA-N
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Description

L-Lysyl-L-methionyl-L-seryl-L-valine is a peptide composed of four amino acids: lysine, methionine, serine, and valine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-methionyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-methionyl-L-seryl-L-valine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides can react with amino groups under basic conditions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: N-substituted derivatives of the peptide.

Scientific Research Applications

L-Lysyl-L-methionyl-L-seryl-L-valine has various scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Lysyl-L-methionyl-L-seryl-L-valine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The peptide can modulate signaling pathways, influence cellular processes, or act as a substrate for enzymatic reactions. The presence of lysine, methionine, serine, and valine residues contributes to its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

  • L-Lysyl-L-methionyl-L-seryl-L-alanine
  • L-Lysyl-L-methionyl-L-seryl-L-leucine
  • L-Lysyl-L-methionyl-L-seryl-L-isoleucine

Uniqueness

L-Lysyl-L-methionyl-L-seryl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of valine, a branched-chain amino acid, may influence the peptide’s hydrophobicity and structural stability compared to similar peptides with different amino acids.

Properties

CAS No.

798540-73-5

Molecular Formula

C19H37N5O6S

Molecular Weight

463.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H37N5O6S/c1-11(2)15(19(29)30)24-18(28)14(10-25)23-17(27)13(7-9-31-3)22-16(26)12(21)6-4-5-8-20/h11-15,25H,4-10,20-21H2,1-3H3,(H,22,26)(H,23,27)(H,24,28)(H,29,30)/t12-,13-,14-,15-/m0/s1

InChI Key

BLHOWZOVMNBLQI-AJNGGQMLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCCN)N

Origin of Product

United States

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